Methyl 4-methylnicotinate

概要

説明

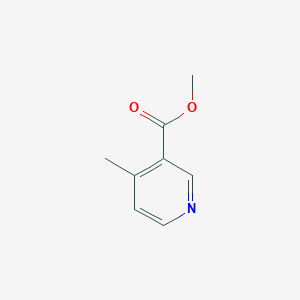

Methyl 4-methylnicotinate is an organic compound with the molecular formula C₈H₉NO₂. It is a derivative of nicotinic acid, where the carboxyl group is esterified with a methyl group, and a methyl group is attached to the fourth position of the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 4-methylnicotinate is typically synthesized through the esterification of 4-methylpyridine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the transesterification of 4-methylpyridine with methyl formate. The reaction conditions can be adjusted according to the desired yield and purity .

化学反応の分析

Types of Reactions: Methyl 4-methylnicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methylpyridine-3-carboxylic acid.

Reduction: Reduction reactions can convert it to 4-methylpyridine-3-methanol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-methylpyridine-3-carboxylic acid.

Reduction: 4-methylpyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

Methyl 4-methylnicotinate serves as an active compound in topical formulations aimed at enhancing blood flow and treating muscle and joint pain. Its pharmacological properties are primarily attributed to its ability to induce vasodilation through the release of prostaglandins and nitric oxide.

A. Blood Collection Enhancement

A study investigated the use of MMN for improving peripheral blood collection, especially in patients with venous blood collection phobia. The results demonstrated a significant increase in blood flow when earlobes were treated with varying concentrations of MMN, particularly at concentrations above mol/L .

Table 1: Effects of this compound on Blood Flow

| Concentration (mol/L) | Blood Flow Increase (PU) | Significance |

|---|---|---|

| Moderate | Not significant | |

| Significant | p < 0.05 | |

| Significant | p < 0.01 | |

| Significant | p < 0.01 | |

| Significant | p < 0.01 |

B. Anti-inflammatory Effects

MMN has been explored for its potential anti-inflammatory effects in human models. Research indicates that topically applied MMN can evoke a temporary inflammatory response in the skin, which may be beneficial for assessing microcirculation and skin viability .

Veterinary Applications

In veterinary medicine, MMN is utilized to treat respiratory diseases, vascular disorders, and musculoskeletal pain in animals. Its vasodilatory properties are leveraged to enhance local blood circulation and alleviate discomfort associated with these conditions .

Case Studies

Several case studies have documented the efficacy of MMN in clinical settings:

- Case Study 1 : A double-blind study involving healthy volunteers demonstrated that topical application of MMN significantly increased skin perfusion compared to a placebo, confirming its efficacy as a vasodilator .

- Case Study 2 : In a cohort of patients with chronic joint pain, topical formulations containing MMN provided relief comparable to traditional analgesics without significant side effects .

作用機序

The mechanism of action of methyl 4-methylnicotinate involves its interaction with specific molecular targets. It is believed to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is thought to be mediated by the release of prostaglandin D2, which acts locally due to its short half-life .

類似化合物との比較

Methyl nicotinate: Similar in structure but lacks the methyl group at the fourth position of the pyridine ring.

Ethyl nicotinate: An ester of nicotinic acid with an ethyl group instead of a methyl group.

Nicotinic acid: The parent compound without esterification.

Uniqueness: Methyl 4-methylnicotinate is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity compared to other nicotinic acid derivatives .

生物活性

Methyl 4-methylnicotinate (C8H9NO2) is a derivative of nicotinic acid and belongs to the class of methyl esters. This compound has garnered attention due to its biological activities, particularly its vasodilatory effects, which are relevant in various therapeutic contexts. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

This compound acts primarily as a vasodilator , enhancing local blood flow through several mechanisms:

- Prostaglandin Release : The vasodilatory effect is thought to be mediated by the release of prostaglandins, particularly prostaglandin D2, which acts on vascular smooth muscle to induce relaxation .

- Peripheral Vasodilation : Similar to other methyl nicotinate compounds, it promotes peripheral vasodilation, leading to increased blood flow and localized warming effects .

- Skin Penetration : The methyl group enhances lipophilicity, allowing for effective penetration through the skin barrier. Studies indicate that approximately 80-90% of this compound can penetrate the skin rapidly upon topical application .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy and safety:

- Absorption : Following topical administration, the compound is rapidly absorbed and undergoes hydrolysis to form nicotinic acid and methanol. The half-life in the dermis is reported to be between 3 to 10 minutes .

- Distribution : It primarily accumulates in organs such as the liver and kidneys .

- Excretion : After administration, about 15% of the dose can be recovered in urine within 108 hours .

Biological Activity

The biological activities of this compound extend beyond vasodilation. Research has indicated its potential roles in various therapeutic scenarios:

- Topical Applications : Its use as a rubefacient in over-the-counter products for muscle and joint pain relief is well-documented. The localized erythema induced by this compound facilitates therapeutic effects in inflammatory conditions .

- Clinical Investigations : Studies have explored its application in treating conditions such as rheumatoid arthritis and respiratory diseases in veterinary medicine . Additionally, it has been investigated for its effects on inflammatory responses associated with neurological disorders like autism and major depressive disorder .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study assessing the stability of methyl nicotinate solutions found that it maintains its chemical integrity over extended periods, with minimal degradation impacting its biological activity .

- Clinical trials have demonstrated that topical application leads to significant vasodilation without adverse effects, suggesting a good safety profile for therapeutic use .

Summary Table of Biological Activities

特性

IUPAC Name |

methyl 4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXPJABJVHEOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446705 | |

| Record name | methyl 4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33402-75-4 | |

| Record name | methyl 4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。